N-(1-azabicyclo[2.2.2]oct-3-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(1-azabicyclo[2.2.2]oct-3-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the azabicyclo[2.2.2]octane moiety and the trimethoxybenzamide group contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-azabicyclo[2.2.2]oct-3-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Azabicyclo[2.2.2]octane Core: This can be achieved through the reduction of quinuclidone or related bicyclic amines.
Attachment of the Trimethoxybenzamide Group: The trimethoxybenzamide moiety can be introduced via an amide coupling reaction using appropriate reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-azabicyclo[2.2.2]oct-3-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or related derivatives.
Scientific Research Applications
N-(1-azabicyclo[2.2.2]oct-3-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with nicotinic acetylcholine receptors.
Pharmacology: The compound is used in research to understand its effects on neurotransmitter systems and its potential as a cognitive enhancer.
Biological Studies: It serves as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Mechanism of Action
The mechanism of action of N-(1-azabicyclo[2.2.2]oct-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets:
Nicotinic Acetylcholine Receptors: The compound acts as an agonist or antagonist at these receptors, modulating neurotransmitter release and synaptic plasticity.
Signal Transduction Pathways: It influences various intracellular signaling cascades, potentially affecting gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(2-methoxyphenyl)benzamide
- N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chinolincarboxamide
- N-(1-azabicyclo[2.2.2]oct-3-yl)-furo[2,3-c]pyridine-5-carboxamide
Uniqueness
N-(1-azabicyclo[2.2.2]oct-3-yl)-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern on the benzamide moiety, which may confer distinct pharmacological properties compared to other similar compounds. Its trimethoxy substitution is particularly noteworthy for its potential to enhance receptor binding affinity and selectivity .
Properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-21-14-8-12(9-15(22-2)16(14)23-3)17(20)18-13-10-19-6-4-11(13)5-7-19/h8-9,11,13H,4-7,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUJZAWBOCNXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CN3CCC2CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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